![molecular formula C21H16FN3O B2504613 4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine CAS No. 1639933-78-0](/img/no-structure.png)

4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

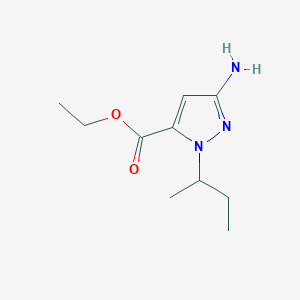

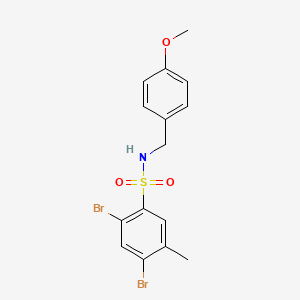

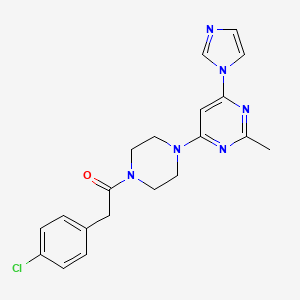

The compound “4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine” is a complex organic molecule that contains several functional groups and structural features, including a pyrazole ring and a pyridine ring, both of which are nitrogen-containing heterocycles . The molecule also contains a methoxy group attached to a fluorophenyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazole and pyridine rings, followed by various functionalization steps .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the methoxy and fluorophenyl groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, as well as the methoxy and fluorophenyl groups . The nitrogen atoms in the heterocycles could potentially act as nucleophiles, while the methoxy group could be susceptible to reactions involving cleavage of the carbon-oxygen bond.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocycles could contribute to its polarity, while the fluorophenyl group could influence its lipophilicity .Applications De Recherche Scientifique

Synthesis and Characterization

- Pyrazoline and cyanopyridine derivatives of 4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine have been synthesized, characterized by spectral data, and evaluated for antimicrobial activities. These derivatives have attracted attention due to their diverse pharmacological activities, leading to increased interest in the synthesis of multicyclic pyridine-containing compounds (V. R. Dangar, K. N. Borkhataria, & V. Shah, 2014).

Antimicrobial Activity

- Compounds derived from the pyrazoline class have shown good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds has been linked to higher antimicrobial efficacy (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).

- An efficient synthesis method for pyrazolo[3,4-b]pyridine derivatives has been developed, and these compounds have demonstrated antibacterial activity against various bacteria, as well as antifungal activity. Some derivatives also exhibited significant antitumor activity against a liver cell line (M. El-Borai, H. F. Rizk, M. F. Abd‐Aal, & I. Y. El-Deeb, 2012).

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action, as well as evaluations of its safety and potential uses .

Propriétés

Numéro CAS |

1639933-78-0 |

|---|---|

Formule moléculaire |

C21H16FN3O |

Poids moléculaire |

345.377 |

Nom IUPAC |

4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine |

InChI |

InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25) |

Clé InChI |

DNZHPYAAJMOOPF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)

![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)

![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)